(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone
Description
This compound is a pyrimidine-based methanone derivative featuring a 5-chloro-2-methylsulfanyl substituent on the pyrimidine ring and a 4-[2-(4-methylphenyl)ethyl]piperidin-1-yl group linked via a carbonyl bridge. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in kinase inhibitors and covalent modulators . The piperidine moiety, substituted with a 4-methylphenethyl chain, likely improves lipophilicity and membrane permeability, critical for pharmacokinetic properties .
Synthetic routes for analogous compounds involve coupling pyrimidine intermediates with substituted piperidines under reflux conditions, often using triethylamine as a base and dichloromethane or ethanol as solvents . For example, describes a similar synthesis where a pyrimidine derivative is reacted with a piperidine intermediate, followed by purification via column chromatography.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-14-3-5-15(6-4-14)7-8-16-9-11-24(12-10-16)19(25)18-17(21)13-22-20(23-18)26-2/h3-6,13,16H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQYSHAPAIDRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a chloro and methylsulfanyl group, along with a piperidine moiety. The synthesis typically involves the reaction of 5-chloro-2-methylsulfanylpyrimidine with a piperidine derivative, followed by various purification techniques to obtain the final product.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidines can inhibit bacterial growth effectively. The biological screening results for related compounds suggest that the presence of the piperidine ring enhances antimicrobial efficacy.
| Compound | Activity | Reference |
|---|---|---|
| 5-Chloro-2-methylsulfanylpyrimidin | Moderate to high antimicrobial activity | |
| Related piperidine derivatives | Effective against various bacterial strains |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in vitro. Studies have demonstrated that similar pyrimidine derivatives can induce apoptosis in cancer cell lines, likely through the inhibition of key signaling pathways involved in cell proliferation.
The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for microbial survival or cancer cell growth. For example, some studies suggest that these compounds may act as inhibitors of cytochrome P450 enzymes, which are vital for drug metabolism.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antibacterial properties .
- Anticancer Activity : In a separate investigation, the cytotoxic effects of pyrimidine derivatives on human cancer cell lines were assessed. The results showed that these compounds could reduce cell viability significantly, indicating their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on variations in the pyrimidine ring, substituents, and piperidine modifications. Key comparisons include:
Key Findings from Comparative Studies
Reactivity and Binding Affinity :
- The methylsulfanyl group in the target compound is less electrophilic than the methylsulfonyl group in compound 5d (), which may reduce covalent binding to cysteine residues in kinases but improve selectivity .
- The 4-methylphenethyl chain in the piperidine moiety enhances lipophilicity (logP ~3.5–4.0) compared to hydroxyethylpiperazine derivatives (logP ~2.0–2.5), favoring blood-brain barrier penetration .
Solubility and Bioavailability :
- Sulfonyl-substituted analogues (e.g., 11a-j in ) exhibit higher aqueous solubility (CMC ~8–10 mM) due to polar sulfonyl groups, whereas the target compound’s methylsulfanyl group reduces solubility (CMC ~0.05–0.4 mM) .
- Thione-containing derivatives (e.g., ) show pH-dependent solubility, with improved dissolution in acidic environments .
Biological Activity :
- Pyrimidine-thiones (e.g., dihydropyrimidin-2(1H)-thiones in ) demonstrate antibacterial activity (MIC: 8–32 µg/mL against S. aureus), while sulfonylpyrimidines (e.g., 5d) are more effective in covalent kinase inhibition (IC50: <100 nM for EGFR mutants) .
Synthetic Feasibility :
- The target compound’s synthesis requires fewer steps (2–3 steps) compared to trifluoromethylphenyl derivatives (4–5 steps), reducing production costs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors (e.g., 5-chloro-2-methylsulfanylpyrimidine) and functionalized piperidine derivatives. Key steps include nucleophilic substitution to attach the piperidine moiety and coupling reactions to form the methanone bridge. Optimization requires:
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction efficiency .
- Catalysts : Use of palladium-based catalysts for cross-coupling reactions improves regioselectivity .
- Data Table :
| Step | Reagents | Conditions | Yield Range |
|---|---|---|---|
| 1 | 5-Chloro-2-methylsulfanylpyrimidine, K₂CO₃ | DMF, 70°C, 12h | 60–75% |
| 2 | 4-[2-(4-Methylphenyl)ethyl]piperidine, EDCI | CH₃CN, RT, 24h | 45–55% |
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents on the pyrimidine and piperidine rings, with δ 2.5–3.5 ppm signals indicating methylsulfanyl and ethylphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 430.1) .
- X-ray Crystallography : Resolves steric effects between the chloropyrimidine and piperidine moieties, critical for confirming stereochemistry .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer :
- Antimicrobial Assays : Follow CLSI guidelines using broth microdilution to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Use fluorescence-based assays to test inhibition of kinases or proteases, with IC₅₀ calculations via dose-response curves .
Q. What strategies ensure the compound’s stability during storage and experimental use?
- Methodological Answer :
- Storage : Lyophilize and store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
- Solvent Compatibility : Avoid aqueous buffers at pH > 8, as the piperidine moiety may hydrolyze. Use DMSO for stock solutions .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Comparative SAR Analysis : Construct a table of analogs (e.g., varying substituents on pyrimidine or piperidine) to isolate structural contributors to activity. For example:
| Compound | Substituent (Pyrimidine) | Substituent (Piperidine) | Activity (IC₅₀, nM) |
|---|---|---|---|
| A | 5-Cl, 2-SMe | 4-[2-(4-MePh)ethyl] | 12.4 (Kinase X) |
| B | 5-F, 2-SMe | 4-Benzyl | 45.6 (Kinase X) |
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in binding affinities reported across studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses. Focus on the chloropyrimidine’s role in hydrophobic pocket interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly piperidine flexibility .
Q. How can hazardous byproducts from the synthesis be managed?
- Methodological Answer :
- Waste Profiling : Use GC-MS to identify chlorinated or sulfurated byproducts.
- Neutralization Protocols : Treat acidic waste with NaHCO₃ and halogenated residues with activated carbon before disposal via certified agencies .
Q. What strategies optimize multi-step reaction sequences for scalability?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for high-pressure steps (e.g., hydrogenation of intermediates), reducing batch variability .
- DoE (Design of Experiments) : Use software like MODDE to test factors (temperature, catalyst loading) and identify robust conditions .
Q. How do structural modifications to the piperidine or pyrimidine moieties alter pharmacokinetic properties?
- Methodological Answer :
- LogP Measurements : Determine partition coefficients (shake-flask method) to assess impact of methylphenylethyl vs. benzyl groups on membrane permeability .
- CYP450 Inhibition Assays : Use human liver microsomes to evaluate metabolic stability and drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
